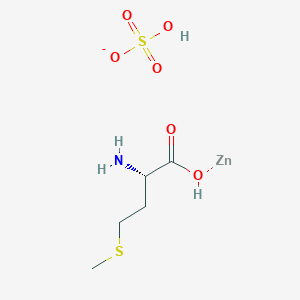
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate is a complex compound that combines zinc with an amino acid derivative and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate typically involves the reaction of zinc sulfate with a derivative of the amino acid methionine. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the correct formation of the compound. For example, zinc sulfate can be prepared by reacting zinc carbonate with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using high-purity zinc oxide and sulfuric acid. The process includes steps such as dissolution, filtration, and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into different zinc complexes.
Substitution: The amino acid derivative can be substituted with other functional groups, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide (for oxidation), and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce zinc oxide, while substitution reactions can yield various zinc-amino acid complexes .
Scientific Research Applications
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential role in enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate involves its interaction with specific molecular targets. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their activity. The amino acid derivative may interact with cellular pathways, influencing biological processes such as metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: A simpler zinc compound used in various applications, including medicine and agriculture.
Zinc oxide: Known for its use in sunscreens and as a catalyst in chemical reactions.
Zinc dithiocarbamate complexes: Used in rubber production and as fungicides.
Uniqueness
(S)-((2-Amino-4-(methylthio)butanoyl)oxy)zinc(II) hydrogensulfate is unique due to its combination of zinc with an amino acid derivative, which imparts specific biological and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C5H12NO6S2Zn- |
|---|---|
Molecular Weight |
311.7 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1/t4-;;/m0../s1 |
InChI Key |
OGEJTFLDUCUYKI-FHNDMYTFSA-M |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Canonical SMILES |
CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)










![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
